molecular formula C23H20N4OS B11679504 N'-[(E)-biphenyl-4-ylmethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

N'-[(E)-biphenyl-4-ylmethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

Cat. No.: B11679504
M. Wt: 400.5 g/mol
InChI Key: MYQRNXSZJXDLJL-BUVRLJJBSA-N
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Description

N’-[(E)-biphenyl-4-ylmethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a complex organic compound with the molecular formula C24H22N4OS . This compound is notable for its unique structure, which includes a biphenyl group, a benzimidazole moiety, and an acetohydrazide linkage. It is used primarily in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-biphenyl-4-ylmethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide typically involves a multi-step process. One common method starts with the preparation of 1-methyl-1H-benzimidazole-2-thiol, which is then reacted with biphenyl-4-carbaldehyde under reflux conditions in ethanol to form the desired product . The reaction is usually catalyzed by an acid, such as hydrochloric acid, to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-biphenyl-4-ylmethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like bromine for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols. Substitution reactions can introduce various functional groups onto the biphenyl ring, leading to a wide range of derivatives .

Scientific Research Applications

N’-[(E)-biphenyl-4-ylmethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-[(E)-biphenyl-4-ylmethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The biphenyl group may enhance the compound’s binding affinity and selectivity for these targets .

Properties

Molecular Formula

C23H20N4OS

Molecular Weight

400.5 g/mol

IUPAC Name

2-(1-methylbenzimidazol-2-yl)sulfanyl-N-[(E)-(4-phenylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H20N4OS/c1-27-21-10-6-5-9-20(21)25-23(27)29-16-22(28)26-24-15-17-11-13-19(14-12-17)18-7-3-2-4-8-18/h2-15H,16H2,1H3,(H,26,28)/b24-15+

InChI Key

MYQRNXSZJXDLJL-BUVRLJJBSA-N

Isomeric SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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